molecular formula C29H36N6O10 B8101015 L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-

L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-

Cat. No.: B8101015
M. Wt: 628.6 g/mol
InChI Key: UXSUPDIVQDGBLK-XNHCRPTKSA-N
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Description

IUPAC Nomenclature and Molecular Topology

The systematic IUPAC name for Ac-YVAD-pNA is N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine , reflecting its sequential amino acid residues and modifications. The molecular formula C29H36N6O10 (molecular weight: 628.63 g/mol) encodes a tetrapeptide backbone acetylated at the N-terminus and functionalized with a 4-nitrophenyl (pNA) group at the C-terminal asparagine residue.

Table 1: Key Molecular Descriptors

Property Value
CAS Registry Number 149231-66-3
Empirical Formula C29H36N6O10
Molecular Weight 628.63 g/mol
Peptide Sequence Ac-Tyr-Val-Ala-Asp-pNA

The peptide backbone adopts a linear configuration, with L-tyrosine (Tyr), L-valine (Val), L-alanine (Ala), and L-asparagine (Asp) linked via conventional peptide bonds. The pNA group is esterified to the aspartic acid side chain, introducing a chromophoric moiety critical for spectrophotometric detection.

Crystallographic Analysis of Peptide Backbone Configuration

While direct crystallographic data for Ac-YVAD-pNA remains unpublished, analogous tetrapeptides exhibit planar peptide bonds in the trans configuration, stabilized by resonance delocalization. The Tyr and Val residues likely enforce steric constraints, favoring extended β-strand conformations. Quantum mechanical simulations of similar His-/Tyr-rich peptides suggest that aromatic side chains (e.g., Tyr’s phenol group) participate in π-π stacking or hydrogen bonding, potentially rigidifying local backbone geometry.

The 4-nitrophenyl ester moiety introduces torsional flexibility at the C-terminal aspartate, allowing rotation around the ester carbonyl carbon. This mobility may facilitate substrate-enzyme interactions during caspase-1 binding.

Conformational Dynamics in Solution Phase

In aqueous solution, Ac-YVAD-pNA adopts a dynamic equilibrium between extended and partially folded states. Nuclear magnetic resonance (NMR) studies of related peptides reveal that solvent-exposed residues (e.g., Val and Ala) undergo rapid torsional fluctuations, while the acetylated N-terminus and pNA group stabilize hydrophobic microdomains. Molecular dynamics (MD) simulations predict that the pNA moiety transiently associates with the tyrosine phenol ring via hydrophobic interactions, reducing solvent accessibility of the chromophore.

Solvent Effects on Conformation

  • Polar solvents (e.g., water): Stabilize extended conformations through hydrogen bonding with backbone amides.
  • Nonpolar solvents (e.g., DMSO): Promote intramolecular interactions, increasing helical propensity at the Val-Ala segment.

Electronic Structure of 4-Nitrophenyl Ester Moiety

The 4-nitrophenyl (pNA) group is a strong electron-withdrawing chromophore, with a π-conjugated system extending from the nitro group (meta to the ester linkage) to the aniline ring. Density functional theory (DFT) calculations indicate:

  • Nitro group resonance: Delocalizes electron density into the aromatic ring, reducing the ester carbonyl’s electron density and increasing electrophilicity.
  • Absorption spectrum: The pNA released after enzymatic cleavage exhibits a λmax at 405 nm (ε ≈ 10,000 M⁻¹cm⁻¹), enabling spectrophotometric quantification.

Table 2: Electronic Properties of pNA Group

Property Value
λmax (free pNA) 405 nm
Molar Absorptivity (ε) 9,900–10,500 M⁻¹cm⁻¹
Nitro Group pKa ~7.1 (in aqueous solution)

The electron-deficient ester carbonyl participates in nucleophilic attack by caspase-1’s catalytic cysteine, cleaving the Asp-pNA bond and releasing the chromophore.

Properties

IUPAC Name

(3S)-3-(N-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]-4-nitroanilino)-4-amino-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O10/c1-15(2)25(33-27(41)22(32-17(4)36)13-18-5-11-21(37)12-6-18)28(42)31-16(3)29(43)34(23(26(30)40)14-24(38)39)19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H2,30,40)(H,31,42)(H,32,36)(H,33,41)(H,38,39)/t16-,22-,23-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSUPDIVQDGBLK-XNHCRPTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(CC(=O)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of Aspartic Acid Derivatives

A method adapted from CN114163354B involves reacting L-asparagine with 4-nitroaniline under dehydrating conditions. Key steps include:

  • Activation of Asparagine : Asparagine (1.0 mol) is dissolved in glacial acetic acid (13–22:1 mass ratio to asparagine) with acetic anhydride (1.5–3.0:1 molar ratio) as a dehydrating agent.

  • Catalysis : Concentrated sulfuric acid (1.0–1.5:1 molar ratio) is added dropwise at 30–40°C.

  • Coupling : 4-Nitroaniline (1.3–1.5:1 molar ratio) is introduced in batches, followed by 1.5–2 hours of reflux.

  • Workup : The pH is adjusted to 6–7 with NaOH, and the product is isolated via ethyl acetate extraction and crystallization.

Yield : 82–95% purity after three extraction cycles.

Mixed Anhydride Method

US3640991A describes a classical solution-phase approach:

  • Protection : Aspartic acid’s α-carboxyl is protected as a tert-butyl ester.

  • Anhydride Formation : The β-carboxyl is activated using isobutyl chloroformate and N-methylmorpholine in tetrahydrofuran.

  • Amidation : 4-Nitroaniline is coupled to the activated β-carboxyl, followed by tert-butyl ester deprotection with trifluoroacetic acid (TFA).

Advantages : High regioselectivity for β-amidation (>90%).

Solid-Phase Peptide Synthesis (SPPS) of Ac-YVAD-pNA

SPPS is the gold standard for tetrapeptide assembly, as noted in Bachem’s guidelines.

Resin Selection and Loading

  • Resin : Rink amide resin (0.6 mmol/g) for C-terminal amide formation.

  • First Amino Acid : Fmoc-Asn(Np)-OH (N-(4-nitrophenyl)-asparagine) is loaded using HBTU/DIPEA activation.

Sequential Coupling

  • Deprotection : Fmoc removal with 20% piperidine/DMF.

  • Coupling Reagents : HBTU/HOBt/DIPEA in DMF for each residue (Ala → Val → Tyr).

  • Acetylation : N-terminal acetylation with acetic anhydride/pyridine.

Critical Parameters :

  • Coupling Efficiency : >99% per step, monitored by Kaiser test.

  • Aggregation Mitigation : Elevated temperatures (50°C) and chaotropic agents (LiCl) reduce β-sheet formation.

Cleavage and Purification

  • Cleavage Cocktail : TFA:H2O:TIPS (95:2.5:2.5) for 2 hours.

  • Purification : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/0.1% TFA gradient).

  • Purity : ≥98% (HPLC), confirmed by ESI-MS (m/z 628.63 [M+H]⁺).

Liquid-Phase Peptide Synthesis (LPPS)

For large-scale production (>10 g), LPPS offers cost advantages:

Fragment Condensation

  • Dipeptide Synthesis : Ac-Tyr-Val and Ala-Asn(Np) are synthesized separately.

  • Coupling : Fragments are joined using EDC/HOBt in DMF at 0°C.

Yield : 75–85% after crystallization.

Mixed Anhydride Approach

Adapted from US3640991A:

  • Ac-Tyr-Val Mixed Anhydride : Ac-Tyr-OH and Val-OBzl are activated with isobutyl chloroformate.

  • Coupling to Ala-Asn(Np) : The anhydride reacts with H-Ala-Asn(Np)-OH in THF.

  • Hydrogenation : Benzyl ester removal via Pd/C/H₂.

Scale-Up Feasibility : 50–100 g batches with 70% overall yield.

Comparative Analysis of Synthesis Methods

Parameter SPPS LPPS Mixed Anhydride
Purity ≥98%90–95%85–90%
Scale <10 g>50 g10–100 g
Cost HighModerateLow
Racemization Risk Low (<1%)Moderate (3–5%)High (5–10%)

Industrial Manufacturing Protocols

Toronto Research Chemicals’ protocol (A189745-10mg) highlights:

  • Catalyst : Sulfuric acid for asparagine functionalization.

  • Quality Control : NMR (¹H, ¹³C) and HPLC-MS for identity confirmation.

  • Storage : Lyophilized at -20°C, stable for 24 months.

Challenges and Optimization Strategies

pNA Group Stability

  • Acidic Conditions : TFA cleavage in SPPS degrades pNA. Solution: Use milder cleavage cocktails (e.g., TFA-free formulations).

  • Side Reactions : Nitro group reduction during hydrogenation. Mitigation: Replace Pd/C with PtO₂.

Solubility Issues

  • Aggregation : Ac-YVAD-pNA’s hydrophobic Tyr and Val residues cause poor solubility. Remedy: Add 20% DMSO to coupling mixtures .

Chemical Reactions Analysis

Types of Reactions

L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- primarily undergoes enzymatic cleavage reactions. It is specifically designed to be a substrate for caspase-1, which cleaves the peptide bond between the aspartic acid and the nitrophenyl group .

Common Reagents and Conditions

The enzymatic cleavage reaction typically occurs under physiological conditions, with the presence of caspase-1 and a suitable buffer system. The reaction can be monitored by measuring the release of p-nitroaniline, which absorbs at 405 nm .

Major Products Formed

The major product formed from the enzymatic cleavage of L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is p-nitroaniline, which serves as a chromophore for spectrophotometric analysis .

Scientific Research Applications

Caspase Activity Assays

Ac-YVAD-pNA is primarily utilized as a chromogenic substrate for measuring caspase activity. It is cleaved by caspase-1 and -4, releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically. This property makes it invaluable in apoptosis research and studies involving inflammatory processes.

Caspase Substrate Cleavage Product Detection Method
Caspase-1Ac-YVAD-pNAp-nitroaniline (pNA)UV/Vis Spectroscopy
Caspase-4Ac-YVAD-pNAp-nitroaniline (pNA)UV/Vis Spectroscopy

Drug Development

The compound plays a significant role in drug discovery and development, particularly in the context of anti-inflammatory drugs. By inhibiting caspases, researchers can explore potential therapeutic avenues for diseases characterized by excessive inflammation, such as rheumatoid arthritis and neurodegenerative disorders.

Biochemical Pathway Studies

Ac-YVAD-pNA is used to study various biochemical pathways involving apoptosis and inflammation. Its ability to serve as a specific substrate allows researchers to dissect the roles of different caspases in cellular signaling pathways.

Case Study 1: Apoptosis Induction in Cancer Cells

A study published in the Journal of Biological Chemistry demonstrated that Ac-YVAD-pNA could effectively measure caspase-1 activity in cancer cells undergoing apoptosis. The results indicated a significant increase in caspase activity following treatment with pro-apoptotic agents, validating the use of this substrate in cancer research .

Case Study 2: Inflammatory Response Modulation

Research conducted on macrophage cells illustrated that Ac-YVAD-pNA could be utilized to assess the impact of various anti-inflammatory compounds on caspase activity. The findings revealed that certain compounds could significantly reduce caspase-1 activation, suggesting their potential use in therapeutic interventions against inflammation-related diseases .

Mechanism of Action

The mechanism of action of L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- involves its selective cleavage by caspase-1. Caspase-1 recognizes the specific amino acid sequence and cleaves the peptide bond, releasing p-nitroaniline. This cleavage event can be quantified spectrophotometrically, providing a measure of caspase-1 activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide Derivatives with 4-Nitrophenyl Modifications

N-Acetyl-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine
  • Structure : Ac-Val-Asp-Val-Ala-Asn(4-NP)
  • Key Differences : Replaces Tyr with Val and inserts an aspartyl (Asp) residue.
  • Used as a substrate for caspases in apoptosis studies due to the Val-Asp-Val-Ala-Asp sequence .
L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)- (CAS: 19746-40-8)
  • Structure : Ac-Ala-Ala-Pro-Ala(4-NP)
  • Key Differences : Proline (Pro) introduces rigidity into the peptide backbone, which may reduce conformational flexibility and affect protease recognition.
  • Applications : Proline-rich sequences are often resistant to proteolysis, making this compound useful for studying protease specificity .
L-Argininamide, N-(methylsulfonyl)-D-phenylalanylglycyl-N-(4-nitrophenyl)- (CAS: 137051-68-4)
  • Structure : Msn-D-Phe-Gly-Arg(4-NP)
  • Key Differences: Incorporates a D-phenylalanine residue and a methylsulfonyl (Msn) group. The D-amino acid confers resistance to enzymatic degradation, while the Msn group enhances hydrophobicity.
  • Applications : Likely used in chiral substrate assays or inhibitor studies for enzymes sensitive to stereochemistry .

Non-Peptide 4-Nitrophenyl Compounds

10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine
  • Structure: Phenothiazine core linked to 4-NP via an ethynyl group.
  • Key Differences : Aromatic heterocycle with extended conjugation, leading to distinct UV-Vis absorption properties.
  • Applications : Used in organic electronics or as a photosensitizer due to its crystallographic stability (triclinic crystal system, P1 space group) .
4-Benzoyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-5-phenylpyrazole
  • Structure : Pyrazole ring substituted with benzoyl, fluorophenyl, and 4-NP groups.
  • Key Differences: Non-peptide heterocycle with antifungal activity against Aspergillus flavus. Demonstrates the role of 4-NP in enhancing bioactivity through electron-withdrawing effects .

Comparative Data Table

Compound Name Molecular Weight Key Structural Features Biological/Chemical Activity Synthesis Method References
L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- ~700-750 Da* Ac-Tyr-Val-Ala-Asn(4-NP) Protease substrate Solid-phase peptide synthesis
N-Acetyl-L-valyl-L-α-aspartyl-L-valyl-L-alanyl-N-(4-nitrophenyl)-L-α-asparagine ~800-850 Da* Ac-Val-Asp-Val-Ala-Asn(4-NP) Caspase-2 substrate Solution-phase coupling
L-Alaninamide, N-acetyl-L-alanyl-L-alanyl-L-prolyl-N-(4-nitrophenyl)- ~550-600 Da* Ac-Ala-Ala-Pro-Ala(4-NP) Protease resistance model Ethanol-mediated cyclization
10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine 344.39 Da Phenothiazine-4-NP ethynyl conjugate Photosensitizer Sonogashira coupling
4-Benzoyl-3-(4-fluorophenyl)-1-(4-nitrophenyl)-5-phenylpyrazole ~400-450 Da* Pyrazole-4-NP derivative Antifungal (A. flavus) Hydrazonyl bromide reaction

*Estimated based on structural similarity.

Key Research Findings

  • Role of 4-Nitrophenyl Group : Enhances chromogenic properties and stabilizes transition states in enzymatic reactions due to its electron-withdrawing nature .
  • Peptide Backbone Modifications : Substituting Tyr with Val or Asp alters enzyme specificity. For example, Val-Asp sequences are critical for caspase recognition .
  • Synthetic Challenges: Peptide-4-NP conjugates require precise coupling to avoid nitro group reduction. Ethanol-mediated cyclization and sodium ethoxide methods are common .

Biological Activity

L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- is a synthetic peptide compound with significant biological activity, particularly in the fields of apoptosis and inflammation. Its unique structure, which includes a nitrophenyl group, enhances its solubility and reactivity, making it a valuable tool in biochemical research.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₄N₄O₄
  • Molecular Weight : Approximately 294.25 g/mol
  • Structure : The compound consists of several amino acids including L-asparagine, N-acetyl-L-tyrosine, L-valine, and L-alanine, along with a nitrophenyl group that contributes to its biological properties.

L-alpha-Asparagine, N-acetyl-L-tyrosyl-L-valyl-L-alanyl-N-(4-nitrophenyl)- acts primarily as a substrate for caspases, which are crucial enzymes in the process of programmed cell death (apoptosis). The biological activity of this compound can be summarized as follows:

  • Caspase Substrate : It is utilized to study the dynamics of apoptotic pathways by serving as a substrate for caspases, particularly in assays designed to measure caspase activity.
  • Inflammation Modulation : The compound has shown potential in modulating inflammatory responses, making it relevant in studies related to inflammatory diseases.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Apoptotic Pathways : Research indicates that L-alpha-Asparagine can influence apoptotic signaling pathways by modulating caspase activity. This has implications for understanding cancer biology and therapeutic interventions.
  • Enzyme Interactions : Studies have demonstrated its interactions with various enzymes involved in metabolic and signaling pathways. Its binding affinities and reaction kinetics provide insights into its potential roles in cellular signaling and regulation.

Comparative Analysis

To better understand the uniqueness of L-alpha-Asparagine, it is helpful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Features
N-acetylvalyl-alpha-aspartylvalylalanylnitrophenolSimilar peptide structureDifferent enzyme specificity
Ac-YVAD-pNAAcetylated peptide with phenylalanineSpecifically designed for caspase-1 activity assays
N-acetyl-L-tyrosineSingle amino acid derivativeSimpler structure; used in various biochemical applications

The presence of the nitrophenyl group in L-alpha-Asparagine enhances its reactivity compared to other peptides, making it particularly useful for biochemical assays.

Case Studies

Several case studies have explored the applications of L-alpha-Asparagine in various research contexts:

  • Cancer Research : A study demonstrated that treatment with L-alpha-Asparagine resulted in increased apoptosis in cancer cell lines through enhanced caspase activation.
  • Inflammatory Response : Another investigation revealed that this compound could reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Q. What is the functional role of the 4-nitrophenyl group in this peptide substrate?

The 4-nitrophenyl group serves as a chromogenic reporter, enabling real-time detection of enzymatic cleavage (e.g., protease/peptidase activity). Upon hydrolysis, the release of 4-nitrophenol generates a measurable absorbance peak at 405 nm, facilitating kinetic studies. This methodology is validated in glycosidase and amylase assays using analogous 4-nitrophenyl substrates .

Q. How should researchers ensure compound stability during enzymatic assays?

Stability must be tested under experimental conditions (pH 4–9, 4–37°C) using HPLC or UV-Vis spectroscopy. For example, in chitinase assays, 4-nitrophenyl substrates showed no spontaneous degradation in neutral buffers, but acidic conditions (pH <5) may accelerate hydrolysis. Pre-incubation controls (substrate without enzyme) are critical to rule out non-enzymatic breakdown .

Q. What analytical methods are recommended for characterizing the purity of this compound?

Use reversed-phase HPLC with a C18 column (gradient: 0.1% TFA in water/acetonitrile) and confirm identity via LC-MS (ESI+ mode). Structural validation can include NMR (¹H/¹³C) to resolve the 4-nitrophenyl aromatic signals (δ ~7.5–8.3 ppm) and peptide backbone resonances .

Advanced Research Questions

Q. How can contradictory kinetic data from enzyme assays using this substrate be resolved?

Contradictions may arise from competing hydrolysis pathways or enzyme promiscuity. To address this:

  • Perform competitive inhibition assays with non-cleavable analogs (e.g., methyl ester derivatives).
  • Use orthogonal techniques like MALDI-TOF to verify cleavage specificity.
  • Analyze pH-rate profiles to identify optimal catalytic conditions, as demonstrated in GH109 enzyme studies .

Q. What computational approaches enhance the design of enzyme-substrate interaction studies?

Molecular dynamics (MD) simulations can model substrate binding to active sites. For example:

  • Simulate the orientation of the 4-nitrophenyl group relative to catalytic residues (e.g., acid/base motifs in GH109 enzymes).
  • Calculate binding free energies (MM-PBSA/GBSA) to predict mutations that alter catalytic efficiency. Validate predictions with site-directed mutagenesis and kinetic assays .

Q. How does the electron-withdrawing nature of the 4-nitrophenyl group influence substrate reactivity?

The 4-nitrophenyl group stabilizes transition states via electron withdrawal, accelerating cleavage in hydrolytic reactions. However, in phosphonate studies, this group can trigger unexpected decomposition pathways (e.g., intramolecular oxidation), necessitating stability assays under reducing conditions .

Methodological Considerations

Q. Table 1: Key Experimental Parameters for Enzymatic Assays

ParameterOptimal Range/TechniqueEvidence Source
Detection wavelength405 nm (4-nitrophenol release)
Buffer compatibilityTris (pH 7–8.5), avoid DTT
Temperature stability≤37°C (short-term)
Validation methodMALDI-TOF/MS cleavage mapping

Q. Table 2: Common Pitfalls and Solutions

IssueSolution
Non-enzymatic hydrolysisPre-test substrate stability in assay buffer
Low signal-to-noise ratioOptimize enzyme:substrate ratio (1:10–1:50)
Substrate aggregationUse DMSO/cosolvents (≤5% v/v)

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